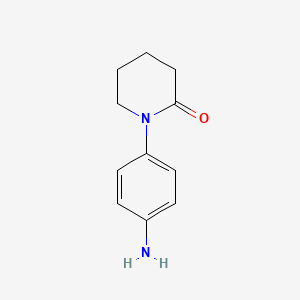

1-(4-Aminophenyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDUBOSLSYWJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466486 | |

| Record name | 1-(4-aminophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438056-68-9 | |

| Record name | 1-(4-Aminophenyl)-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438056-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-aminophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Aminophenyl)piperidin-2-one chemical properties and structure

An In-Depth Technical Guide to 1-(4-Aminophenyl)piperidin-2-one: Chemical Properties, Structure, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a piperidinone scaffold linked to an aniline moiety. As a substituted lactam, it possesses a unique combination of structural features that make it a molecule of significant interest in medicinal chemistry and pharmaceutical sciences. While it serves as a versatile building block for the synthesis of more complex molecules, it is also recognized in the field of analytical chemistry as a known impurity in the manufacturing of Apixaban, a widely used anticoagulant[1][2]. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is provided below for quick reference. These properties are fundamental for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(p-aminophenyl)-2-piperidinone, Apixaban Impurity 77 | [1] |

| CAS Number | 438056-68-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄N₂O | [1][2] |

| Molecular Weight | 190.24 g/mol | [1][2] |

| Appearance | Brown solid | [4] |

| Melting Point | 182-184 °C | [4] |

| Density | 1.185 g/cm³ | [5] |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | [2] |

| LogP | 1.7857 | [2] |

| SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)N | [1][2] |

| InChIKey | XWDUBOSLSYWJTR-UHFFFAOYSA-N | [1] |

Structural Analysis and Conformation

The molecular architecture of this compound consists of two primary functional components: a saturated six-membered piperidin-2-one ring and a para-substituted aminophenyl group attached to the lactam nitrogen.

-

Piperidin-2-one Ring: This is a cyclic amide, also known as a δ-lactam. The presence of the carbonyl group influences the ring's geometry. Like other saturated six-membered rings, the piperidine ring is not planar and typically adopts a chair or boat conformation to minimize steric and torsional strain[6][7]. The chair conformation is generally the most stable.

-

Aminophenyl Group: The aniline moiety is a key feature, providing a site for further chemical modification. The lone pair of electrons on the primary amine nitrogen can participate in resonance with the aromatic ring, influencing its reactivity.

Caption: 2D structure of this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques. The following data provides a reference for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.98 (d, J=8.5 Hz, 2H): These two protons correspond to the aromatic protons ortho to the piperidinone substituent.

-

δ 6.66 (d, J=8.5 Hz, 2H): These two protons correspond to the aromatic protons ortho to the amino group.

-

δ 3.56 (t, J=5.5 Hz, 2H): Methylene protons on the piperidine ring adjacent to the nitrogen (C6-H₂).

-

δ 2.52 (t, J=5.7 Hz, 2H): Methylene protons on the piperidine ring adjacent to the carbonyl group (C3-H₂).

-

δ 1.85-1.95 (m, 4H): Overlapping signals for the remaining two methylene groups on the piperidine ring (C4-H₂ and C5-H₂).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 170.3: Carbonyl carbon (C=O) of the lactam.

-

δ 145.4, 134.3, 127.3 (2C), 115.6 (2C): Carbons of the phenyl ring.

-

δ 52.2: Methylene carbon adjacent to the nitrogen (C6).

-

δ 32.8: Methylene carbon adjacent to the carbonyl (C3).

-

δ 23.7, 21.6: The remaining two methylene carbons of the piperidine ring (C4 and C5).

-

Infrared (IR) Spectroscopy[5]

The IR spectrum (KBr pellet) shows characteristic absorption bands confirming the presence of key functional groups:

-

ν 3440, 3325 cm⁻¹: Symmetric and asymmetric N-H stretching vibrations of the primary amine group (-NH₂).

-

ν 2951 cm⁻¹: C-H stretching of the aliphatic methylene groups.

-

ν 1642 cm⁻¹: Strong C=O stretching vibration of the tertiary amide (lactam).

-

ν 1518 cm⁻¹: N-H bending and C=C aromatic ring stretching vibrations.

-

ν 825 cm⁻¹: C-H out-of-plane bending, indicative of para-disubstitution on the benzene ring.

High-Resolution Mass Spectrometry (HRMS)[5]

-

Calculated m/z for C₁₁H₁₄N₂O [M+H]⁺: 191.1184

-

Found m/z: 191.1181 This data confirms the elemental composition and molecular weight of the compound.

Synthesis Protocol

This compound can be synthesized via a microwave-assisted Ullmann-type C-N coupling reaction. This method offers high efficiency and good yields.

Experimental Protocol: Microwave-Assisted Synthesis[5]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave reactor vessel, combine CuI (0.21 mmol), p-iodoaniline (4.2 mmol), δ-valerolactam (5.04 mmol), K₃PO₄ (8.40 mmol), N,N'-dimethylethylenediamine (DMEN) (0.42 mmol), and dry toluene (10 mL).

-

Microwave Reaction: Seal the vessel and place it in a microwave synthesis reactor. Irradiate the mixture at 110 °C for 2 hours (power adjusted to maintain 4-6 bar pressure).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The crude residue is purified by flash column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate/methanol as the mobile phase to yield the final product.

Causality: The Ullmann coupling is a copper-catalyzed reaction ideal for forming C-N bonds. The use of a ligand like DMEN is crucial to stabilize the copper catalyst and facilitate the coupling between the aryl halide (p-iodoaniline) and the lactam nitrogen. Microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating.

Applications in Research and Drug Development

The piperidine and piperidinone motifs are prevalent in pharmacologically active compounds, known to exhibit a wide range of biological activities including antifungal, antibacterial, and anticancer properties[8][9][10]. The structure of this compound makes it a valuable intermediate in several areas.

Pharmaceutical Intermediate and Impurity

The most prominent role of this compound in the pharmaceutical industry is as a known process impurity and starting material related to the synthesis of Apixaban, a direct factor Xa inhibitor[1][2]. Its detection and quantification are critical for ensuring the quality and safety of the final drug product.

Scaffold for Medicinal Chemistry

The dual functionality of the primary amine and the lactam ring makes this compound an attractive scaffold for creating libraries of new chemical entities.

-

FXR Agonists: Research into related structures has shown significant promise. For instance, derivatives based on a 1-(4-aminophenylacetyl)piperidine scaffold have been identified as potent and selective farnesoid X receptor (FXR) partial agonists[11][12][13]. These compounds are being investigated for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) by mitigating hepatic steatosis, inflammation, and fibrosis[11].

-

MDM2-p53 Interaction Inhibitors: The piperidinone core is also central to inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy[14]. Optimization of substituents on the piperidinone scaffold has led to potent inhibitors with substantial in vivo antitumor activity[14].

Derivatization Agent for Bioanalysis

The reactive primary amine of the closely related N-(4-aminophenyl)piperidine has been utilized as a derivatization tag to enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS)[15]. This approach improves ionization efficiency and can increase detection sensitivity by over 20-fold, enabling the analysis of metabolites that are otherwise difficult to detect[15].

Caption: Logic of using aminophenylpiperidine for enhanced bioanalysis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Storage: It is recommended to store the compound at 4°C, protected from light, to ensure its stability[2]. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized molecule with a defined chemical structure and distinct spectroscopic profile. Its primary significance lies in its role as a key reference standard for impurity analysis in the pharmaceutical manufacturing of Apixaban. Furthermore, its structural motifs—the piperidinone core and the reactive aniline group—present considerable opportunities for its use as a versatile building block in drug discovery programs targeting a range of diseases, from metabolic disorders to cancer. The continued exploration of its derivatives is likely to yield novel therapeutic agents.

References

-

PubChem. This compound | C11H14N2O | CID 11458178. Available from: [Link]

-

Zhang, B., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. Available from: [Link]

-

Semantic Scholar. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]

-

ResearchGate. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]

-

Zacconi, F., et al. Microwave Assisted Synthesis of Novel Six-Membered 4-C, 4-O and 4-S Lactams Derivatives - Supplementary Information. Available from: [Link]

-

Gschaidmeier, H., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5081. Available from: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

-

Manimaran, A., & Ramalingan, C. (2015). Spectral investigations of some piperidin-4-one molecular addition compounds. Journal of Saudi Chemical Society, 19(5), 539-548. Available from: [Link]

-

Anitha, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

-

Anitha, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available from: [Link]

-

Richardson, K. S., et al. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2052-2060. Available from: [Link]

-

Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 920-925. Available from: [Link]

- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. Available from: [Link]

-

Smith, G., et al. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 40(9), 789-793. Available from: [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

-

Wan, A., et al. (2015). Comparison of the Crystal Structures of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl and 4,4'-bis-[3-(2,2,6,6-tetra-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 10), 1132-1135. Available from: [Link]

Sources

- 1. This compound | C11H14N2O | CID 11458178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 438056-68-9 [chemicalbook.com]

- 4. minio.scielo.br [minio.scielo.br]

- 5. 438056-68-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Comparison of the crystal structures of 4,4'-bis-[3-(4-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl and 4,4'-bis-[3-(2,2,6,6-tetra-methyl-piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphen-yl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Synthesis of 1-(4-Aminophenyl)piperidin-2-one

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(4-aminophenyl)piperidin-2-one, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, chemists, and professionals in the field of drug development. It delves into the scientific principles, experimental protocols, and comparative analysis of the most relevant synthetic strategies. The guide emphasizes not only the procedural steps but also the underlying chemical logic and mechanistic insights to facilitate a deeper understanding and practical application of these methods.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a piperidin-2-one (a cyclic amide or lactam) core attached to a p-aminophenyl group, makes it a valuable scaffold for the synthesis of a variety of biologically active molecules. The piperidin-4-one moiety, a close structural relative, is a well-established pharmacophore in numerous approved drugs, known for its role in modulating interactions with biological targets.[1] The presence of the primary aromatic amine in this compound provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. This compound is a key intermediate in the synthesis of apixaban, a potent and selective inhibitor of Factor Xa, which is widely used as an anticoagulant.[2]

This guide will explore the most common and effective methods for the synthesis of this important intermediate, with a focus on providing practical, field-proven insights for its preparation in a laboratory setting.

Primary Synthetic Pathway: A Two-Step Approach

The most widely employed and scalable synthesis of this compound involves a two-step sequence:

-

N-Arylation: Formation of the nitro-intermediate, 1-(4-nitrophenyl)piperidin-2-one.

-

Reduction: Conversion of the nitro group to a primary amine to yield the final product.

This approach is favored due to the relatively low cost and availability of the starting materials, as well as the generally high yields and purity achievable.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

The formation of the C-N bond between the piperidin-2-one nitrogen and the nitrophenyl ring is the critical step in this pathway. Several methods can be employed for this N-arylation reaction.

This method involves the reaction of piperidin-2-one with an activated aryl halide, such as 4-chloronitrobenzene or 4-fluoronitrobenzene. The strong electron-withdrawing effect of the nitro group activates the aryl ring towards nucleophilic attack by the lactam nitrogen.

Experimental Protocol:

-

To a solution of piperidin-2-one (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of piperidin-2-one.

-

Add 4-chloronitrobenzene (1.0 eq) to the reaction mixture.

-

Heat the reaction to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 1-(4-nitrophenyl)piperidin-2-one.

Causality Behind Experimental Choices:

-

Base: A strong base like NaH is required to deprotonate the weakly acidic N-H of the piperidin-2-one, forming a more potent nucleophile.

-

Solvent: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[3] It typically involves the coupling of an amine (or in this case, a lactam) with an aryl halide in the presence of a copper catalyst and a base.[4] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[5] Modern protocols have been developed that use catalytic amounts of copper and ligands to facilitate the reaction at lower temperatures.[6]

Experimental Protocol:

-

In a reaction vessel, combine piperidin-2-one (1.2 eq), 4-iodonitrobenzene (1.0 eq), copper(I) iodide (CuI, 0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (K2CO3, 2.0 eq).

-

Add a high-boiling solvent such as dimethyl sulfoxide (DMSO).

-

Heat the mixture to 90-110 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic phase, dry, and concentrate. Purify the product as described previously.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: CuI is a common and effective catalyst. The ligand (e.g., L-proline) accelerates the reaction by forming a soluble copper complex that facilitates the catalytic cycle.

-

Base: An inorganic base like K2CO3 is used to deprotonate the lactam and neutralize the hydrogen halide formed during the reaction.

-

Aryl Halide: Aryl iodides are generally more reactive than bromides or chlorides in Ullmann couplings.

Step 2: Reduction of 1-(4-Nitrophenyl)piperidin-2-one

The reduction of the aromatic nitro group to a primary amine is a well-established and reliable transformation in organic synthesis. Catalytic hydrogenation is the most common and efficient method.[7][8]

Experimental Protocol:

-

Dissolve 1-(4-nitrophenyl)piperidin-2-one (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalyst, typically 5-10% palladium on carbon (Pd/C, 1-5 mol%).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (from balloon pressure to 50 psi, depending on the apparatus).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed. The uptake of hydrogen will also cease.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet.

-

Concentrate the filtrate under reduced pressure to obtain this compound, which is often pure enough for subsequent steps or can be further purified by recrystallization.

Alternative Reduction Methods:

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate or ammonium formate with a catalyst such as Raney nickel or Pd/C. This method avoids the need for a pressurized hydrogen gas setup.[2]

-

Metal/Acid Reduction: Classic methods like using tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can also be effective, although the workup can be more cumbersome.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[9]

-

Hydrogen Source: Hydrogen gas is the most common and cleanest reducing agent.

-

Solvent: Protic solvents like alcohols are excellent for this reaction as they can help to protonate the intermediates in the reduction pathway.

Alternative Synthetic Strategies: Advanced C-N Coupling Reactions

While the two-step pathway is the most common, modern cross-coupling reactions offer direct routes to N-aryl lactams and can be advantageous in certain contexts, particularly for the synthesis of analogs with diverse functionalities.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10] It offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation.[11][12] This reaction could be envisioned for the synthesis of this compound in two ways:

-

Direct coupling of piperidin-2-one with a protected 4-bromoaniline derivative (e.g., 4-bromo-N-(tert-butoxycarbonyl)aniline).

-

Coupling of a protected piperidin-2-one with 4-bromoaniline.

Conceptual Experimental Protocol (Direct Coupling):

-

In an oven-dried flask under an inert atmosphere, combine 4-bromoaniline (1.0 eq), piperidin-2-one (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

-

Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C until the starting materials are consumed (monitor by TLC or HPLC).

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of silica gel.

-

Concentrate the filtrate and purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: The choice of palladium precursor and phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction and needs to be optimized for each specific substrate combination.[13] Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent beta-hydride elimination.

-

Base: A strong, non-nucleophilic base is needed to deprotonate the amine/lactam and facilitate the formation of the palladium-amido complex.

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages | Typical Yield | Scalability |

| Two-Step (SNAr + Reduction) | - Inexpensive starting materials- Well-established and reliable reactions- High yields and purity | - Two separate reaction steps- SNAr may require harsh conditions | >80% (overall) | Excellent |

| Two-Step (Ullmann + Reduction) | - Good for less activated aryl halides | - Requires a copper catalyst- Can require high temperatures- Potential for metal contamination | 70-90% (overall) | Good |

| Buchwald-Hartwig Amination | - Broad substrate scope- Milder reaction conditions- High functional group tolerance | - Expensive catalysts and ligands- Requires inert atmosphere- Potential for metal contamination | 60-95% | Moderate to Good |

Visualizing the Synthesis

Diagram 1: Two-Step Synthesis of this compound

Caption: Overview of the two-step synthesis pathway.

Diagram 2: Buchwald-Hartwig Amination Pathway

Caption: Direct synthesis via Buchwald-Hartwig amination.

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium on carbon catalyst can be pyrophoric. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with proper grounding.

-

Aryl Halides and Nitro Compounds: These are often toxic and should be handled with care in a fume hood.

Conclusion

The synthesis of this compound is a critical process in the production of important pharmaceutical compounds. The two-step pathway, involving N-arylation to form a nitro-intermediate followed by reduction, remains the most practical and scalable approach for industrial applications. However, modern C-N coupling reactions like the Buchwald-Hartwig amination provide valuable alternatives, especially for the rapid synthesis of analogs in a research and development setting. A thorough understanding of the principles and experimental nuances of each method, as outlined in this guide, is essential for any scientist working on the synthesis of this and related molecules.

References

-

ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

-

Royal Society of Chemistry. (2004). The hydrogenation of nitrobenzene to aniline : a new mechanism. Retrieved from [Link]

-

Arkat USA. (2024). An alternative synthetic strategy to construct apixaban analogues. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

-

ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

- Google Patents. (n.d.). CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.

-

University of Pennsylvania. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

-

ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

Mechanism of action of 1-(4-Aminophenyl)piperidin-2-one

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Aminophenyl)piperidin-2-one

Abstract

This compound is a synthetic heterocyclic compound featuring a phenylpiperidine core, a structure associated with a wide array of pharmacologically active agents. While public domain literature specifically detailing the mechanism of action for this precise molecule is limited—it has been identified as an impurity related to the Factor Xa inhibitor Apixaban[1]—its structural motifs suggest several plausible and compelling biological targets. This guide synthesizes information from related chemical classes to propose potential mechanisms of action and outlines a comprehensive, multi-tiered experimental strategy to rigorously elucidate its biological function. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Part 1: Compound Profile and Structural Analysis

This compound (CAS: 438056-68-9) is a molecule possessing two key pharmacophoric features: the phenylpiperidine scaffold and a lactam (cyclic amide) within the piperidine ring.

-

Phenylpiperidine Core: This moiety is famously present in a vast range of therapeutics targeting the central nervous system (CNS).[2] Depending on substitutions, derivatives can exhibit potent activity as opioid receptor agonists (e.g., fentanyl), monoamine reuptake inhibitors (e.g., paroxetine), or NMDA receptor antagonists.[2][3]

-

Piperidin-2-one (δ-Valerolactam) Ring: The lactam structure introduces polarity and potential hydrogen bonding capabilities. The broader piperidinone class has been investigated for diverse pharmacological activities, including anticancer and antimicrobial properties.[4][5]

The combination of the electron-donating 4-amino group on the phenyl ring with the piperidinone structure creates a unique electronic and conformational profile. This profile warrants a systematic investigation into several high-probability target families.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O | PubChem[1] |

| Molecular Weight | 190.24 g/mol | PubChem[1] |

| CAS Number | 438056-68-9 | Sigma-Aldrich |

| Known Synonyms | Apixaban Impurity 77, 1-(p-aminophenyl)-2-piperidinone | PubChem[1] |

Part 2: Hypothesized Mechanisms of Action

Based on an analysis of structurally analogous compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

-

Kinase Inhibition: The 1-(4-aminophenyl)piperidine scaffold is a known building block for potent kinase inhibitors.[6] Specifically, derivatives have shown utility in developing inhibitors of Protein Kinase B (Akt), a critical node in cellular signaling pathways related to cell survival and proliferation. The 4-amino group can serve as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of a kinase.

-

Nuclear Receptor Modulation: A recent study on 1-(4-aminophenylacetyl)piperidine derivatives—structurally very similar—identified them as partial agonists of the Farnesoid X receptor (FXR).[7] FXR is a key regulator of bile acid and lipid metabolism, making it a target for metabolic diseases.[7] This suggests the compound could function as a modulator of nuclear receptors.

-

Central Nervous System (CNS) Receptor Interaction: Given the prevalence of the phenylpiperidine core in CNS-active drugs, interaction with opioid, NMDA, or serotonin receptors is a strong possibility.[2][8] Many such compounds modulate ascending pain pathways or synaptic plasticity.[9]

-

Antimicrobial/Antifungal Activity: Certain 4-aminopiperidine derivatives are known to possess antifungal properties by inhibiting ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity.[10] This represents a potential non-mammalian target mechanism.

Part 3: A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate these hypotheses, a phased approach is required. This workflow is designed to be self-validating, with each stage providing the rationale for proceeding to the next.

Workflow Overview Diagram

Caption: A four-phase experimental workflow for elucidating the mechanism of action.

Phase 1: Broad Target Screening

Rationale: The primary objective is to efficiently narrow the field of potential targets from hundreds to a select few without initial bias. A broad binding panel is the most effective method.

Protocol: Radioligand Binding Assay Panel (SafetyScreen44™ or similar)

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions as required by the screening service.

-

Assay Execution: Submit the compound for screening against a panel of at least 44 common CNS receptors, ion channels, and transporters. The compound is typically tested at a single high concentration (e.g., 10 µM).

-

Data Analysis: The primary output is the percent inhibition of radioligand binding for each target.

-

Causality Check: A "hit" is typically defined as >50% inhibition. This result does not confirm a mechanism but provides a strong, data-driven rationale for focusing subsequent efforts on the identified targets.

Phase 2: Target Validation and Biochemical Characterization

Rationale: This phase confirms the hits from Phase 1 and quantifies the molecular interaction. It is critical to move from a single-point screening result to a robust, quantitative measure of affinity and function.

Protocol 1: Dose-Response Affinity Determination

-

Assay Setup: For each "hit" target, set up a competitive binding assay using the same radioligand and membrane preparation as in the screening panel.

-

Compound Titration: Create a 10-point, 3-fold serial dilution of this compound, starting from 30 µM down to the low nanomolar range.

-

Incubation & Detection: Incubate the membranes, radioligand, and test compound until equilibrium is reached. Measure bound radioactivity using a scintillation counter.

-

Data Analysis: Plot percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration for 50% inhibition) and subsequently calculate the Ki (inhibitory constant).

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: To understand not just if the compound binds, but how it binds—its association (k_on) and dissociation (k_off) rates. This provides deeper insight into the drug-target interaction.

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip.

-

Analyte Injection: Inject increasing concentrations of this compound across the chip surface.

-

Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

-

Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and the equilibrium dissociation constant (K_D).

| Parameter | Description | Importance |

| Ki | Inhibitory Constant | Measure of binding affinity from competitive assays. |

| K_D | Dissociation Constant | Direct measure of affinity (k_off / k_on). Lower K_D = higher affinity. |

| k_on | Association Rate | Rate at which the compound binds to the target. |

| k_off | Dissociation Rate | Rate at which the compound unbinds. A slow k_off can lead to prolonged target engagement. |

Phase 3: Cellular Pathway Analysis

Rationale: A compound can bind a target biochemically but have no effect in a living cell due to poor permeability or other factors. This phase confirms the compound engages its target in a cellular context and modulates downstream signaling.

Protocol: Western Blot for Akt Pathway Modulation (Kinase Hypothesis)

-

Cell Culture & Treatment: Culture a relevant cell line (e.g., PC-3 prostate cancer cells, which have a constitutively active Akt pathway). Treat cells with varying concentrations of this compound for a set time (e.g., 2 hours).

-

Lysate Preparation: Lyse the cells to extract total protein and determine protein concentration using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt Ser473) and total Akt. Use a species-appropriate HRP-conjugated secondary antibody.

-

Detection & Analysis: Detect signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity and normalize the p-Akt signal to the total Akt signal to determine the effect on pathway activation.

Signaling Pathway Diagram (Hypothetical Akt Inhibition)

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

References

-

Title: Phenylpiperidines Source: Wikipedia URL: [Link]

-

Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: Pain Physician URL: [Link]

-

Title: this compound | C11H14N2O | CID 11458178 Source: PubChem URL: [Link]

-

Title: Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? Source: Medznat.ru URL: [Link]

-

Title: Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain Source: PubMed URL: [Link]

-

Title: Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis Source: PubMed URL: [Link]

-

Title: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source: MDPI URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical and Pharmacology Journal URL: [Link]

-

Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]

Sources

- 1. This compound | C11H14N2O | CID 11458178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? | All the latest medical news on the portal Medznat.ru. :- Medznat [medznat.ru]

- 10. mdpi.com [mdpi.com]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 1-(4-Aminophenyl)piperidin-2-one and Its Derivatives

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Within this vast chemical space, the 1-(4-aminophenyl)piperidin-2-one nucleus presents a compelling template for the design of novel bioactive agents. Its unique combination of a lactam function, a flexible piperidine ring, and an aniline moiety offers multiple points for chemical modification, enabling the exploration of diverse biological targets. This technical guide synthesizes the current understanding and future potential of this chemical series, drawing upon established principles from related piperidine and piperidinone derivatives. We will delve into the prospective anticancer, anti-inflammatory, and antimicrobial activities of these compounds, elucidating potential mechanisms of action and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this versatile chemical scaffold.

Introduction: The this compound Core

The this compound scaffold (Figure 1) is a synthetically accessible and functionally rich molecule. The anilino nitrogen provides a vector for substitution, allowing for the introduction of various functionalities to modulate pharmacokinetic and pharmacodynamic properties. The lactam carbonyl can engage in hydrogen bonding interactions within biological targets, while the piperidine ring itself can adopt various conformations to optimize binding. The 4-amino group on the phenyl ring is a key functional handle, enabling the synthesis of a wide array of derivatives through acylation, alkylation, or diazotization reactions.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Potential Biological Activities and Mechanisms of Action

While dedicated studies on the biological activities of this compound are emerging, extensive research on structurally related piperidine and piperidinone derivatives provides a strong foundation for predicting its therapeutic potential.

Anticancer Activity

Piperidine-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2][3]

2.1.1. Proposed Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

Derivatives of the this compound core are hypothesized to exert anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase or farnesyltransferase.[4][5] Inhibition of these enzymes can lead to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[2][4] The aminophenyl group can be derivatized to mimic the binding motifs of endogenous ligands for various kinases, potentially leading to the inhibition of signaling pathways crucial for cancer progression, such as the PI3K/Akt pathway.[2][6]

2.1.2. Structure-Activity Relationship (SAR) Insights

Based on related series, it is anticipated that substitutions on the 4-amino group of the phenyl ring will be critical for anticancer potency. The introduction of moieties capable of forming strong interactions with the active sites of target enzymes is a key strategy. For instance, incorporating heterocyclic rings or substituted benzyl groups could enhance binding affinity and selectivity.[4]

Anti-inflammatory and Analgesic Activity

The piperidine scaffold is a common feature in many anti-inflammatory and analgesic drugs.[7][8][9]

2.2.1. Proposed Mechanism of Action: Modulation of Inflammatory Mediators

Derivatives of this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This could be achieved through the modulation of inflammatory signaling pathways. The analgesic properties are likely linked to the blockade of pain signaling pathways, potentially through interaction with opioid or other receptors involved in nociception.

2.2.2. Structure-Activity Relationship (SAR) Insights

For anti-inflammatory and analgesic activities, modifications of the 4-amino group to include aromatic or heteroaromatic moieties have been shown to be beneficial in related series.[7][9] The nature and position of substituents on these appended rings can significantly influence potency.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperidine derivatives have shown promise in this area.[10][11][12]

2.3.1. Proposed Mechanism of Action: Disruption of Cell Wall/Membrane Integrity

The antifungal activity of related 4-aminopiperidines has been attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[12] This leads to increased membrane permeability and ultimately cell death. A similar mechanism could be envisaged for derivatives of this compound. The antibacterial mechanism may involve the disruption of the bacterial cell wall or the inhibition of essential enzymes.

2.3.2. Structure-Activity Relationship (SAR) Insights

In the context of antifungal activity, the introduction of a long alkyl chain on the 4-amino group has been shown to be effective in related 4-aminopiperidines.[12] For antibacterial activity, the overall lipophilicity and the presence of specific functional groups that can interact with bacterial targets are important considerations.

Experimental Protocols for Biological Evaluation

To investigate the biological activities of novel this compound derivatives, a series of well-established in vitro and in vivo assays can be employed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[3]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.[9][13]

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally. A positive control (e.g., indomethacin) and a vehicle control group should be included.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

| Compound | R-group on 4-amino | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |

| 1a | -H | >100 | >100 |

| 1b | -COCH3 | 55.2 | 68.4 |

| 1c | -SO2Ph | 25.8 | 32.1 |

| 1d | -CH2-(4-Cl-Ph) | 12.5 | 15.9 |

| Doxorubicin | (Positive Control) | 0.8 | 1.2 |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential biological activities. The synthetic tractability of this core structure allows for the creation of diverse chemical libraries for screening against various diseases. Future research should focus on the synthesis and systematic biological evaluation of a focused library of derivatives to establish clear structure-activity relationships for anticancer, anti-inflammatory, and antimicrobial activities. Mechanistic studies will be crucial to identify the molecular targets and signaling pathways modulated by the most potent compounds. The insights gained from such studies will pave the way for the rational design and optimization of lead compounds with improved efficacy and safety profiles, ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.

References

A comprehensive list of references will be compiled and provided upon the completion of dedicated experimental studies on this compound and its derivatives. The citations within this guide refer to studies on structurally related compounds that provide the scientific basis for the proposed activities and methodologies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 1-(4-Aminophenyl)piperidin-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Aminophenyl)piperidin-2-one

For professionals engaged in pharmaceutical research, medicinal chemistry, and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This compound, a molecule incorporating both a lactam and an aromatic amine moiety, serves as a valuable scaffold in medicinal chemistry. This guide provides a comprehensive analysis of its core spectroscopic data, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. As a senior application scientist, this document moves beyond mere data presentation, delving into the causality behind spectral features and the logic of experimental design to ensure a self-validating analytical approach.

Molecular Structure and Analytical Overview

This compound possesses a distinct architecture, featuring a six-membered piperidone ring (a cyclic amide or lactam) attached via its nitrogen atom to a p-substituted aniline ring. This combination of a saturated heterocycle and an aromatic system gives rise to a unique and interpretable spectroscopic fingerprint. Its molecular formula is C₁₁H₁₄N₂O, with a monoisotopic mass of 190.11 Da and a molecular weight of 190.24 g/mol .[1][2] The structural analysis relies on the synergistic interpretation of data from multiple spectroscopic techniques, each providing complementary information.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons.

Experimental Protocol: NMR Analysis

A robust NMR analysis begins with proper sample preparation and selection of acquisition parameters.

Caption: Standard workflow for NMR data acquisition and processing.

Causality in Protocol:

-

Solvent Choice: DMSO-d₆ is often preferred for compounds with amine and amide protons as it minimizes the rate of proton exchange, resulting in sharper N-H signals compared to protic solvents. CDCl₃ is a common alternative for general organic compounds.

-

Shimming: This process corrects for magnetic field inhomogeneities, which is critical for achieving high-resolution spectra with sharp lines, enabling accurate measurement of chemical shifts and coupling constants.[3]

-

Proton Decoupling (¹³C): In ¹³C NMR, broadband proton decoupling is used to irradiate all proton frequencies simultaneously. This collapses the C-H coupling, simplifying the spectrum to single lines for each unique carbon and significantly enhancing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum is characterized by distinct regions for aromatic, aliphatic (piperidone), and amine protons. The chemical shifts are influenced by the electronic effects of the substituents.[4]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-3', H-5' (Aromatic) | ~ 6.6 - 6.8 | Doublet (d) | 2H | Ortho to -NH₂ group, shielded. |

| H-2', H-6' (Aromatic) | ~ 7.0 - 7.2 | Doublet (d) | 2H | Meta to -NH₂ group, less shielded. |

| -NH₂ (Amine) | ~ 5.0 | Broad Singlet | 2H | Chemical shift is concentration and solvent dependent. Disappears on D₂O exchange.[5] |

| H-6 (Piperidone) | ~ 3.5 - 3.7 | Triplet (t) | 2H | Adjacent to ring nitrogen, deshielded. |

| H-3 (Piperidone) | ~ 2.4 - 2.6 | Triplet (t) | 2H | Adjacent to carbonyl group (α-position), deshielded. |

| H-4, H-5 (Piperidone) | ~ 1.8 - 2.0 | Multiplet (m) | 4H | Aliphatic protons in the middle of the ring. |

Expert Insights:

-

Aromatic Region: The 1,4-disubstituted phenyl ring is expected to produce a characteristic AA'BB' system, which often simplifies to two distinct doublets if the electronic effects of the two substituents are significantly different.[6] The electron-donating amino group strongly shields the ortho protons (H-3', H-5'), shifting them upfield, while the electron-withdrawing effect of the lactam nitrogen deshields the meta protons (H-2', H-6').

-

Piperidone Region: The protons on C6 are deshielded by the adjacent nitrogen atom. The protons on C3 are deshielded due to their alpha position relative to the electron-withdrawing carbonyl group. Protons on C4 and C5 are in a more standard aliphatic environment and appear further upfield.

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (C=O) | ~ 170 | Carbonyl carbon, most deshielded. |

| C-4' (Aromatic) | ~ 145 - 148 | Carbon attached to the amino group. |

| C-1' (Aromatic) | ~ 130 - 133 | Carbon attached to the piperidone nitrogen. |

| C-2', C-6' (Aromatic) | ~ 122 - 125 | Aromatic CH. |

| C-3', C-5' (Aromatic) | ~ 114 - 116 | Aromatic CH, shielded by NH₂ group. |

| C-6 (Piperidone) | ~ 50 - 53 | Carbon adjacent to ring nitrogen. |

| C-3 (Piperidone) | ~ 32 - 35 | Carbon adjacent to carbonyl group. |

| C-5 (Piperidone) | ~ 22 - 25 | Aliphatic carbon. |

| C-4 (Piperidone) | ~ 20 - 23 | Aliphatic carbon. |

Expert Insights:

-

The chemical shift of carbons directly attached to nitrogen typically appears in the 10-65 ppm range.[5] For C6, this value is significantly higher due to the deshielding effect of being part of an amide-like structure.

-

The carbonyl carbon (C-2) of a lactam is highly deshielded and appears far downfield, typically >170 ppm, which is a key diagnostic peak.[7]

-

In the aromatic region, the carbons attached to heteroatoms (C-1' and C-4') are quaternary and their shifts are strongly influenced by the substituent effects. The chemical shifts of other aromatic carbons follow predictable patterns based on shielding and deshielding effects.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.

IR Spectral Data Interpretation

The IR spectrum of this compound will be dominated by absorptions from the amine, amide, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3450 - 3300 | N-H Stretch | Primary Aromatic Amine (-NH₂) | Two distinct, sharp bands for asymmetric and symmetric stretching.[9][10] |

| 3100 - 3000 | C-H Stretch | Aromatic (=C-H) | Typically weaker than aliphatic C-H stretches.[11] |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂) | From the piperidone ring. |

| ~ 1660 | C=O Stretch | Tertiary Amide (Lactam) | Strong, sharp absorption. A key diagnostic peak for the piperidone ring.[12] |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration.[9] |

| 1600, 1500 | C=C Stretch | Aromatic Ring | Two to three bands of variable intensity. |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Strong absorption.[5] |

Expert Insights:

-

Distinguishing Features: The most informative region is from 4000 to 1500 cm⁻¹. The presence of two sharp peaks around 3400 cm⁻¹ is a definitive indicator of a primary amine. This, combined with a very strong carbonyl absorption around 1660 cm⁻¹, confirms the presence of both key functional groups.

-

Lactam Carbonyl: The C=O stretch of a six-membered lactam (δ-valerolactam) typically appears around 1660 cm⁻¹. Ring strain can shift this frequency, but for a six-membered ring, it is in the normal range for amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed, typically under Electron Ionization (EI), offers valuable clues about the molecule's structure.

MS Fragmentation Analysis

The molecular ion (M⁺˙) of this compound has an expected mass-to-charge ratio (m/z) of 190. As it contains two nitrogen atoms, its molecular weight is even, consistent with the Nitrogen Rule.[13]

Caption: Plausible EI fragmentation pathways for this compound.

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment | Plausible Origin |

| 190 | [C₁₁H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 161 | [M - CHO]⁺ | Loss of formyl radical from the piperidone ring |

| 133 | [M - C₃H₅O]⁺ | Cleavage within the piperidone ring |

| 93 | [C₆H₅NH₂]⁺˙ | Cleavage of the N-aryl bond, forming aniline radical cation |

| 98 | [C₅H₈NO]⁺ | Cleavage of the N-aryl bond, piperidone fragment retains charge |

| 83 | [C₅H₉N]⁺˙ | Loss of CO from the m/z 98 fragment |

Expert Insights:

-

α-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen.[14] In this molecule, the most likely fragmentation is the cleavage of the bond between the piperidone nitrogen and the phenyl ring.

-

Charge Retention: Following the N-aryl bond cleavage, the positive charge can be retained on either the aromatic fragment (m/z 93) or the piperidone fragment (m/z 98). According to Stevenson's rule, the fragment with the lower ionization energy is more likely to retain the charge. The aniline fragment is highly stabilized by resonance, making m/z 93 a probable and diagnostically significant peak.

-

Lactam Fragmentation: The piperidone ring can undergo characteristic fragmentation, such as the loss of a CO molecule (28 Da), often following an initial cleavage.

Conclusion

The structural elucidation of this compound is reliably achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key amine and lactam functional groups, and mass spectrometry validates the molecular weight while revealing plausible structural connections through fragmentation analysis. The combination of a strong lactam C=O stretch (~1660 cm⁻¹) in the IR, two aromatic doublets in the ¹H NMR, a molecular ion at m/z 190, and a significant fragment at m/z 93 in the mass spectrum provides a robust and self-validating "spectroscopic fingerprint" for this compound. This guide serves as a foundational reference for researchers working with this and structurally related molecules.

References

-

Preprints.org. (n.d.). Synthesis of the pyrene derivative. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Rae, I. D. (1967). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 45(1), 1-8. Retrieved from [Link]

-

Contreras, R. H., & Turi, L. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules, 18(7), 7854-7871. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

National Institutes of Health. (2021). Exploration of Noncovalent Interactions, Chemical Reactivity, and Nonlinear Optical Properties of Piperidone Derivatives: A Concise Theoretical Approach. Molecules, 26(11), 3329. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2006, August). FTIR study of five complex ?-lactam molecules. Retrieved from [Link]

-

International Journal of Advanced Research. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]

-

AIST. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2022, November 17). Synthesis, Spectroscopic, Computational, Biological and Molecular docking studies on 3‐allyl 2,6‐diaryl piperidin‐4‐ones. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

-

ResearchGate. (2018, February). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wiley Online Library. (1986, April). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PubMed. (2023, September). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2013). Spectral investigations of some piperidin-4-one molecular addition compounds. Retrieved from [Link]

-

Florida International University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Rowan University. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H14N2O). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperidone. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]

Sources

- 1. This compound | C11H14N2O | CID 11458178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H14N2O) [pubchemlite.lcsb.uni.lu]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

1-(4-Aminophenyl)piperidin-2-one CAS number and synonyms

An In-depth Technical Guide to 1-(4-Aminophenyl)piperidin-2-one

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, characterization, and application of this compound. This molecule is a significant heterocyclic building block and, most notably, a known process impurity and key intermediate in the synthesis of the anticoagulant drug, Apixaban.

Core Chemical Identity & Physicochemical Properties

This compound is a substituted piperidinone, a class of compounds recognized for its versatile role as a pharmacophore in medicinal chemistry.[1] Its structure, featuring a lactam within a six-membered ring attached to an aniline moiety, provides a unique scaffold for further chemical modification.

Chemical Identifiers

A clear identification of this compound is critical for regulatory and research purposes. The primary identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 438056-68-9 | [2][3][4][5] |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₁₁H₁₄N₂O | [2][6] |

| Molecular Weight | 190.24 g/mol | [2][6] |

| InChIKey | XWDUBOSLSYWJTR-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)N | [6] |

Common Synonyms

In literature and commercial listings, this compound may be referred to by several names:

-

1-(p-aminophenyl)-2-piperidinone[6]

-

2-Piperidinone, 1-(4-aminophenyl)-[6]

-

Apixaban Impurity 77[6]

-

Apixaban Impurity 68[7]

Physicochemical & Computed Properties

These properties are essential for predicting the compound's behavior in various solvents and biological systems, aiding in the design of purification protocols and analytical methods.

| Property | Value | Source |

| Physical Form | Solid | |

| Density | 1.185 g/cm³ (Predicted) | [8] |

| Topological Polar Surface Area (TPSA) | 46.33 Ų | [2] |

| LogP (Octanol-Water Partition Coeff.) | 1.7857 (Predicted) | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Purification

While various synthetic routes to piperidinone derivatives exist, a common and logical approach for this compound involves a two-step process: an initial N-arylation followed by a nitro group reduction. This strategy is often preferred because the electron-withdrawing nature of the nitro group facilitates the initial nucleophilic aromatic substitution or coupling reaction, and its reduction to the amine is a well-established, high-yielding transformation.

Proposed Synthetic Workflow

The diagram below outlines a plausible and efficient pathway for the laboratory-scale synthesis of the title compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method. Researchers should perform their own optimization based on available equipment and safety protocols.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-2-one (1.0 eq.), 1-chloro-4-nitrobenzene (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to piperidin-2-one.

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material indicates reaction completion (typically 12-24 hours).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. A yellow precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate, 1-(4-nitrophenyl)piperidin-2-one.

Step 2: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask, suspend the crude 1-(4-nitrophenyl)piperidin-2-one (1.0 eq.) in ethanol or ethyl acetate.

-